molecular formula C6H7N3S B13109802 5-Isopropyl-1,3,4-thiadiazole-2-carbonitrile

5-Isopropyl-1,3,4-thiadiazole-2-carbonitrile

Cat. No.: B13109802
M. Wt: 153.21 g/mol
InChI Key: CUWUFTYOVVSSEN-UHFFFAOYSA-N
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Description

5-Isopropyl-1,3,4-thiadiazole-2-carbonitrile: is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-1,3,4-thiadiazole-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with isopropyl isothiocyanate, followed by cyclization with a suitable dehydrating agent such as phosphorus oxychloride . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 5-Isopropyl-1,3,4-thiadiazole-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted thiadiazoles.

Scientific Research Applications

Chemistry: 5-Isopropyl-1,3,4-thiadiazole-2-carbonitrile is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antibiotics .

Medicine: The compound has been investigated for its anticancer properties.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pesticides. Its ability to inhibit the growth of certain pests and pathogens makes it valuable in agriculture .

Comparison with Similar Compounds

Uniqueness: 5-Isopropyl-1,3,4-thiadiazole-2-carbonitrile stands out due to its specific isopropyl and nitrile functional groups, which confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C6H7N3S

Molecular Weight

153.21 g/mol

IUPAC Name

5-propan-2-yl-1,3,4-thiadiazole-2-carbonitrile

InChI

InChI=1S/C6H7N3S/c1-4(2)6-9-8-5(3-7)10-6/h4H,1-2H3

InChI Key

CUWUFTYOVVSSEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)C#N

Origin of Product

United States

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